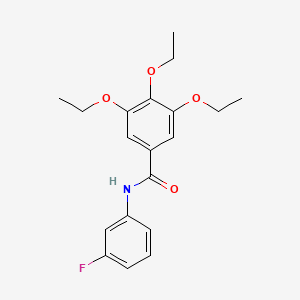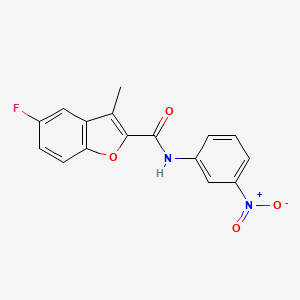
3,4,5-triethoxy-N-(3-fluorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-triethoxy-N-(3-fluorophenyl)benzamide, also known as TEFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TEFB is a member of the benzamide family of compounds and is known for its ability to modulate various biological pathways. In
作用機序
3,4,5-triethoxy-N-(3-fluorophenyl)benzamide modulates biological pathways by binding to specific receptors or enzymes in the body. Once bound, this compound can either activate or inhibit the activity of these targets, leading to changes in cellular behavior. For example, this compound has been shown to bind to the serotonin 5-HT2A receptor, which plays a role in regulating mood and cognition. By binding to this receptor, this compound can modulate its activity and potentially impact mood and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in the body. For example, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting potential therapeutic applications in cancer treatment. This compound has also been shown to have anti-inflammatory effects, which could have implications for the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One advantage of 3,4,5-triethoxy-N-(3-fluorophenyl)benzamide is its ability to modulate specific biological targets, making it a useful tool for studying various biological pathways. However, this compound's potency and specificity can also make it challenging to work with in lab experiments. Additionally, this compound's potential therapeutic applications are still being explored, and more research is needed to fully understand its safety and efficacy.
将来の方向性
There are several potential future directions for 3,4,5-triethoxy-N-(3-fluorophenyl)benzamide research. One area of interest is its potential as a therapeutic agent in cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting potential applications in cancer therapy. Additionally, this compound's ability to modulate various biological pathways could have implications for the treatment of other diseases such as inflammatory disorders and neurodegenerative diseases. Further research is needed to fully understand this compound's therapeutic potential and to develop safe and effective treatment strategies.
合成法
3,4,5-triethoxy-N-(3-fluorophenyl)benzamide can be synthesized using a multi-step process that involves the reaction of 3-fluoroaniline with ethyl 3,4,5-trimethoxybenzoate. This reaction results in the formation of an intermediate, which is then converted to this compound through a series of additional steps. The final product is typically purified using column chromatography to ensure its purity and potency.
科学的研究の応用
3,4,5-triethoxy-N-(3-fluorophenyl)benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on this compound's ability to modulate the activity of various enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a key role in regulating gene expression. This inhibition can lead to changes in cellular behavior and has potential implications for the treatment of cancer and other diseases.
特性
IUPAC Name |
3,4,5-triethoxy-N-(3-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO4/c1-4-23-16-10-13(11-17(24-5-2)18(16)25-6-3)19(22)21-15-9-7-8-14(20)12-15/h7-12H,4-6H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAYVAHDVCJHBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5711721.png)

![4-(2-methyl-1H-imidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5711735.png)
![2-cyano-2-[(2-oxo-2-phenylethoxy)imino]-N-phenylacetamide](/img/structure/B5711740.png)

![N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5711759.png)
![12-oxo-N-[4-(trifluoromethyl)phenyl]-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5711764.png)

![N-[bis(4-chlorophenyl)methyl]urea](/img/structure/B5711777.png)
![methyl {[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B5711782.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide](/img/structure/B5711796.png)
![2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5711815.png)
![N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5711823.png)
